molecular formula C10H11NO5 B13579474 8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylicacid

8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylicacid

Cat. No.: B13579474
M. Wt: 225.20 g/mol
InChI Key: MPVMECUWYOUDOF-UHFFFAOYSA-N
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Description

8-(Methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylic acid is a heterocyclic compound featuring a fused pyrrolo-oxazine core with two functional groups: a methoxycarbonyl (COOMe) substituent at position 8 and a carboxylic acid (COOH) group at position 6. Its molecular formula is C₁₀H₁₁NO₅, with a molecular weight of 225.20 g/mol, and it is registered under CAS number 1427082-80-1 . This compound is cataloged as a building block in synthetic chemistry, suggesting its utility in pharmaceutical or materials science research .

Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

8-methoxycarbonyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylic acid

InChI

InChI=1S/C10H11NO5/c1-15-10(14)6-4-7(9(12)13)11-2-3-16-5-8(6)11/h4H,2-3,5H2,1H3,(H,12,13)

InChI Key

MPVMECUWYOUDOF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2COCCN2C(=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Cyclization

A preparatively convenient method reported involves the reaction of methyl (2-oxomorpholin-3-ylidene)ethanoates with 2-bromo-1,1-diethoxyethane under reflux conditions. This step leads to the formation of the 1-oxo-3,4-dihydro-1H-pyrrolo[2,1-c]oxazine-8-carboxylic acid derivatives.

  • Reaction conditions: stirring at 80°C for 6–12 hours.
  • Work-up: cooling, filtration of insolubles, and washing with acetic acid, methyl tert-butyl ether (MTBE), and hexane.
  • Yields reported range from 67% to 84% depending on substituents.

Isolation and Purification

The crude product is isolated as a solid, often beige or white, and purified by recrystallization or washing with solvents to remove impurities.

Characterization Data

For example, 3-methyl-1-oxo-3,4-dihydro-1H-pyrrolo[2,1-c]oxazine-8-carboxylic acid was obtained as a beige solid with a melting point of 204–205°C and a yield of 67%. Proton nuclear magnetic resonance (1H-NMR) and carbon NMR (13C-NMR) spectra confirm the structure, showing characteristic chemical shifts for the methoxycarbonyl and carboxylic acid groups.

Reaction Scheme Summary

Step Reactants Conditions Product Yield (%) Notes
1 Methyl (2-oxomorpholin-3-ylidene)ethanoate + 2-bromo-1,1-diethoxyethane Stir at 80°C, 6–12 h 1-oxo-3,4-dihydro-1H-pyrrolo[2,1-c]oxazine-8-carboxylic acid derivatives 67–84 Cyclization and ring closure
2 Crude product Filtration, washing Purified solid Washed with AcOH, MTBE, hexane

Derivatization and Functional Group Transformations

Following the initial synthesis, the carboxylic acid derivatives can be further transformed:

  • Conversion to tert-butyl carbamates and N-alkyl(aryl)carboxamides.
  • Amination to generate 8-amino derivatives.
  • Acylation with acetic anhydride, benzoyl chloride, methanesulfonyl chloride, or p-toluenesulfonyl chloride to form N-acetamides, N-benzamides, N-methanesulfonamides, and N-p-toluenesulfonamides.

These transformations expand the chemical space and potential biological activity of the compounds.

Representative Experimental Data Table

Compound ID Physical State Melting Point (°C) Yield (%) Key 1H-NMR Signals (δ, ppm) Key 13C-NMR Signals (δ, ppm)
3-methyl-1-oxo-3,4-dihydro-1H-pyrrolo[2,1-c]oxazine-8-carboxylic acid Beige solid 204–205 67 1.43 (d, CH3), 4.11 (dd, C4H), 6.76 (d, C7H) 23.61, 54.47, 114.63, 160.51
4,4-dimethyl-1-oxo-3,4-dihydro-1H-pyrrolo[2,1-c]oxazine-8-carboxylic acid White solid 229–230 84 1.52 (s, 2CH3), 4.53 (s, C3H2), 6.79 (d, C7H) 23.61, 54.47, 114.63, 160.51

Summary of Key Research Findings

  • The synthetic route is efficient, reproducible, and yields high-purity products.
  • The reaction conditions are mild (80°C, moderate reaction times).
  • The method allows for structural variation by changing substituents on the starting materials.
  • Characterization by NMR, melting point, and mass spectrometry confirms the identity and purity of the compounds.
  • Subsequent functionalization expands the utility of these compounds for pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylicacid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylicacid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Compound 1 : 8-(Methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylic acid

  • Molecular Formula: C₁₀H₁₁NO₅
  • Molecular Weight : 225.20 g/mol
  • Functional Groups : COOMe (position 8), COOH (position 6)

Compound 2 : (R)-4-Isobutyl-3-oxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde

  • Source : Isolated from Lycium chinense () .
  • Functional Groups : Isobutyl (position 4), 3-oxo (position 3), carbaldehyde (position 6).
  • Biological Activity : Hypoglycemic activity in insulin-resistant HepG2 cells at 10 μM .
  • Structural Impact : The 3-oxo group introduces planarity, while the isobutyl substituent may enhance lipophilicity.

Compound 3 : 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione

  • Molecular Formula: C₇H₅NO₃
  • Molecular Weight : 151.12 g/mol
  • Functional Groups : Two ketone groups (positions 1 and 3) .
  • Key Features : Lack of acidic protons limits solubility in aqueous media but increases reactivity toward nucleophiles.

Compound 4 : 6-({[(tert-Butoxy)carbonyl]amino}methyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid

  • Molecular Formula : C₁₄H₂₀N₂O₅
  • Molecular Weight : 296.33 g/mol
  • Functional Groups: Boc-protected amino methyl (position 6), COOH (position 8) .
  • Applications: Potential use in peptide-mimetic drug design due to the Boc group’s stability.

Benzo-Fused Oxazine Derivatives

Compound 5 : 7-Nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid

  • Molecular Formula : C₁₀H₈N₂O₆ (inferred from )
  • Key Features : Benzene ring fused to oxazine, nitro group (electron-withdrawing), and carboxylic acid .
  • Synthesis : Prepared via esterification, etherification, and nitration of 4-hydroxy-3-nitrobenzoic acid .

Pyrazolo-Oxazine and Pyrido-Oxazine Analogues

Compound 6 : 4H-Pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid, ethyl ester

  • Key Features : Pyrazole ring fused to oxazine, ethyl ester at position 2 .

Compound 7 : Hexahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one

  • Molecular Formula: C₈H₁₃NO₂
  • Molecular Weight : 155.19 g/mol
  • Key Features : Pyridine ring fused to oxazine, ketone group at position 8 .
  • Conformational Rigidity : The hexahydro structure may enhance metabolic stability compared to unsaturated analogues.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Biological Activity/Notes References
8-(Methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylic acid C₁₀H₁₁NO₅ 225.20 COOMe, COOH Building block for synthesis
(R)-4-Isobutyl-3-oxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde C₁₃H₁₈N₂O₃ (est.) 256.29 (est.) Isobutyl, 3-oxo, CHO Hypoglycemic activity in HepG2 cells
1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione C₇H₅NO₃ 151.12 Two ketones High reactivity toward nucleophiles
7-Nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid C₁₀H₈N₂O₆ 252.18 Nitro, COOH Synthesized via multi-step nitration
Hexahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one C₈H₁₃NO₂ 155.19 Pyridine-oxazine fusion, ketone Potential metabolic stability

Research Findings and Implications

  • Synthetic Utility : The target compound’s dual functionalization (COOMe and COOH) enables diverse derivatization, such as ester hydrolysis or amide coupling .
  • Biological Relevance : Carbaldehyde-containing analogues (e.g., Compound 2) exhibit hypoglycemic activity, suggesting that electronic and steric modifications significantly influence bioactivity .
  • Structural Insights : Benzo-fused derivatives (Compound 5) demonstrate enhanced aromaticity, which may improve binding to hydrophobic enzyme pockets .

Notes and Discrepancies

  • CAS Number Variability : lists a different CAS number (1511272-19-7) for a structurally similar compound, possibly due to stereoisomerism or registry errors .
  • Data Gaps : Molecular weights for some analogues (e.g., Compound 2) are estimated due to incomplete data in sources.

Biological Activity

8-(Methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylic acid is a heterocyclic compound belonging to the pyrrolo-oxazine family. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological interactions, and research findings.

Chemical Structure and Properties

The molecular formula of 8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylic acid is C11H10N2O4C_{11}H_{10}N_2O_4, and it features a pyrrole ring fused to an oxazine ring. The presence of the methoxycarbonyl group at the 8-position is significant for its chemical behavior and biological interactions.

Synthesis

The synthesis of 8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylic acid typically involves the reaction of specific precursors under controlled conditions. Recent studies have highlighted methods that yield high-purity products through mild conditions involving halogenated compounds.

Anticancer Properties

Research indicates that compounds within the pyrrolo[2,1-c][1,4]oxazine family exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by interacting with specific biological targets that regulate cell growth and survival pathways.
  • Case Study : A study demonstrated that derivatives of pyrrolo[2,1-c][1,4]oxazine showed selective cytotoxicity against various cancer cell lines while sparing normal cells .

Antimicrobial Activity

Preliminary findings suggest that 8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylic acid exhibits antimicrobial properties against certain bacterial strains. The compound's ability to disrupt bacterial cell membranes may be a contributing factor to its efficacy .

Enzyme Inhibition

Studies have also investigated the potential of this compound as an enzyme inhibitor. It has shown promise in inhibiting key enzymes involved in metabolic pathways associated with disease progression:

  • Target Enzymes : Specific enzymes related to cancer metabolism and bacterial growth have been identified as potential targets for inhibition by this compound.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of 8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylic acid.

Compound NameStructureUnique Features
Methyl 6-(aminomethyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylateStructureContains an amino group which may enhance biological activity.
Methyl 6-formyl-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylateStructureFeatures a formyl group that could be reactive in further synthesis.
8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylic acidStructureContains a methoxycarbonyl group which may influence solubility and reactivity.

Future Directions

Further research is essential to elucidate the specific mechanisms of action and therapeutic potential of 8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylic acid. Investigating its interactions with various biological targets will be crucial for developing new therapeutic agents.

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H and 13C NMR to verify the bicyclic structure, methoxycarbonyl (δ ~3.8–4.0 ppm), and carboxylic acid protons (broad peak at δ ~12–14 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (expected [M+H]+ ~297.3) and detect impurities .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 210–260 nm .

What safety precautions are necessary when handling this compound, given limited toxicological data?

Basic Research Question
Based on structurally similar compounds:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and respiratory protection (N95 masks) due to potential acute toxicity (Category 4 for oral/dermal/inhalation hazards) .
  • Ventilation : Use fume hoods to minimize inhalation exposure, as acute toxicity data for analogous pyrrolo-oxazines indicate possible respiratory irritation .
  • Waste Disposal : Treat as hazardous waste due to unknown ecological persistence or bioaccumulation .

How can researchers address gaps in ecological and chronic toxicity data for this compound?

Advanced Research Question

  • In Silico Modeling : Use tools like ECOSAR or TEST to predict biodegradation, bioaccumulation, and toxicity based on structural analogs .
  • Microtox Assays : Acute toxicity screening using Vibrio fischeri to estimate EC50 values for aquatic toxicity .
  • In Vitro Studies : HepG2 cell lines for chronic cytotoxicity assessment (IC50) and Ames tests for mutagenicity .

What computational methods are suitable for studying the reactivity of the methoxycarbonyl and carboxylic acid groups?

Advanced Research Question

  • DFT Calculations : Gaussian or ORCA software to model reaction pathways, focusing on nucleophilic attack sites (e.g., carbonyl groups) .
  • Molecular Dynamics (MD) : Simulate solvation effects on reactivity in polar vs. non-polar solvents .
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging the carboxylic acid group’s role in hydrogen bonding .

How does the stereochemistry of the pyrrolo-oxazine core influence biological activity?

Advanced Research Question

  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test activity in assays (e.g., enzyme inhibition) .
  • X-ray Crystallography : Determine absolute configuration and correlate with activity; similar compounds show 10–100x potency differences between enantiomers .
  • SAR Studies : Modify substituents (e.g., replacing methoxycarbonyl with ethoxycarbonyl) to assess steric/electronic effects .

What strategies mitigate hydrolysis of the methoxycarbonyl group during storage?

Advanced Research Question

  • Lyophilization : Store as a lyophilized powder under inert gas (Ar/N2) at -20°C to reduce moisture exposure .
  • pH Control : Buffer solutions (pH 4–6) minimize base-catalyzed hydrolysis .
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to prevent metal-ion-catalyzed degradation .

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